
1-Thianthren-2-ylethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thianthren-2-ylethanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the condensation of hydroxylamine with aldehydes or ketones. This compound is particularly interesting due to its unique structure, which includes a thianthrene moiety—a sulfur-containing heterocycle. The presence of sulfur atoms in the thianthrene ring imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
The synthesis of 1-Thianthren-2-ylethanone oxime typically involves the reaction of 1-thianthren-2-ylethanone with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the oxime. The general reaction scheme is as follows:
1-Thianthren-2-ylethanone+NH2OH⋅HCl→1-Thianthren-2-ylethanone oxime+HCl
In industrial settings, the synthesis can be optimized using microwave irradiation, which significantly reduces reaction time and improves yield. The use of silica gel as a catalyst in dry media under microwave conditions has been reported to be highly efficient .
Analyse Des Réactions Chimiques
1-Thianthren-2-ylethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Thianthren-2-ylethanone oxime has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of 1-Thianthren-2-ylethanone oxime involves its interaction with specific molecular targets. In the context of acetylcholinesterase reactivation, the oxime group binds to the enzyme’s active site, displacing the organophosphate inhibitor and restoring the enzyme’s activity. This process involves the formation of a covalent bond between the oxime and the enzyme, followed by hydrolysis to release the reactivated enzyme .
Comparaison Avec Des Composés Similaires
1-Thianthren-2-ylethanone oxime can be compared to other oxime compounds such as pralidoxime, obidoxime, and methoxime. While these compounds share the common oxime functional group, their structures and applications differ:
Pralidoxime: Primarily used as an antidote for organophosphate poisoning.
Obidoxime: Similar to pralidoxime but with a broader spectrum of activity.
Methoxime: Known for its use in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its thianthrene moiety, which imparts distinct chemical properties and expands its range of applications.
Propriétés
Formule moléculaire |
C14H11NOS2 |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
(NE)-N-(1-thianthren-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C14H11NOS2/c1-9(15-16)10-6-7-13-14(8-10)18-12-5-3-2-4-11(12)17-13/h2-8,16H,1H3/b15-9+ |
Clé InChI |
KCDSNOXSQOCEFY-OQLLNIDSSA-N |
SMILES isomérique |
C/C(=N\O)/C1=CC2=C(C=C1)SC3=CC=CC=C3S2 |
SMILES canonique |
CC(=NO)C1=CC2=C(C=C1)SC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



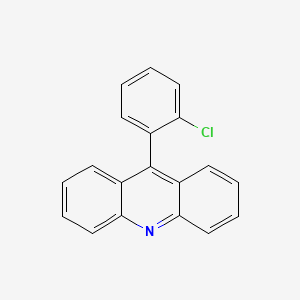
![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)

![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)
![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12283485.png)
![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)

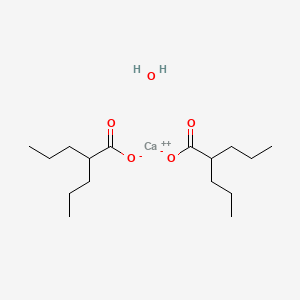
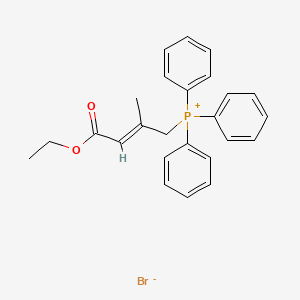
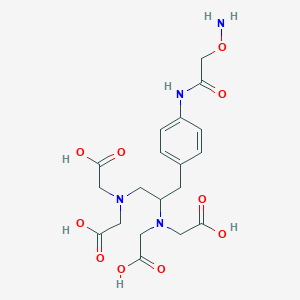
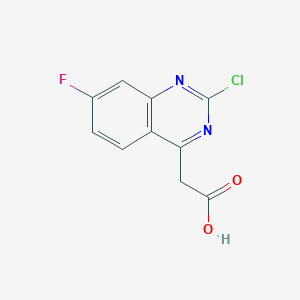

![Bis[2-aminophenyl]-amino](/img/structure/B12283546.png)
